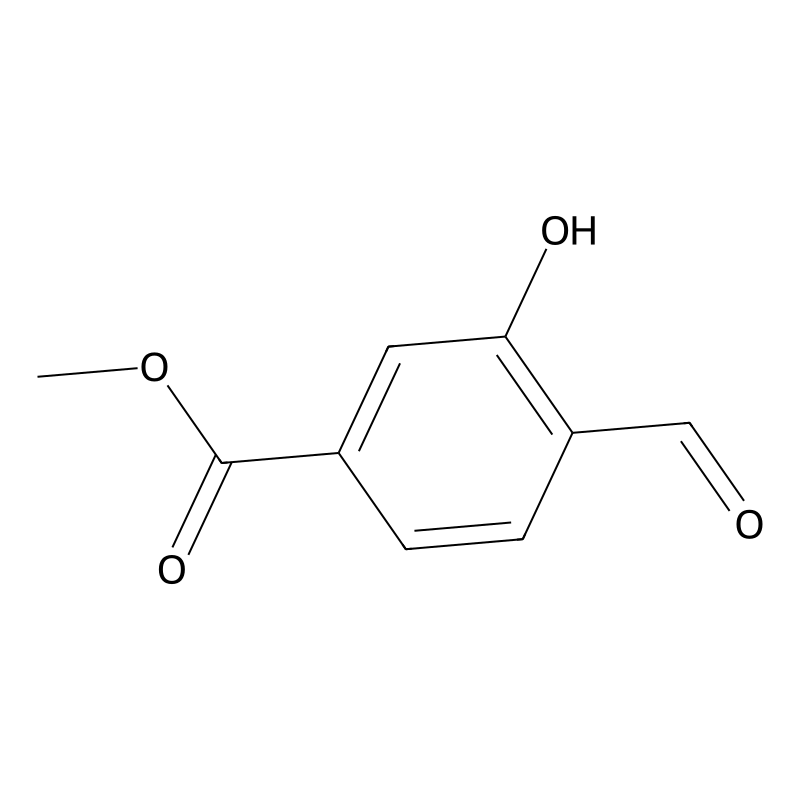

Methyl 4-formyl-3-hydroxybenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

- Methyl 4-formyl-3-hydroxybenzoate serves as a building block for the synthesis of more complex molecules. Studies have shown its use in the preparation of:

Medicinal Chemistry:

- The potential biological activities of methyl 4-formyl-3-hydroxybenzoate are currently being explored. However, limited information is available on its specific applications in this field. Further research is needed to understand its potential as a drug candidate or a tool for studying biological processes.

Methyl 4-formyl-3-hydroxybenzoate, also known by its chemical formula C₉H₈O₄ and CAS Number 24589-98-8, is an organic compound characterized by the presence of both an aldehyde and a hydroxyl group on a benzoate structure. It features a methoxy group (–OCH₃) attached to the aromatic ring, which enhances its solubility and reactivity. This compound is classified as an aromatic aldehyde and is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis.

- Hydrolysis: This reaction can break down the ester bond in methyl 4-formyl-3-hydroxybenzoate when treated with water, yielding methyl alcohol and 3-hydroxy-4-formylbenzoic acid as products.

- Condensation Reactions: Aldehydes like methyl 4-formyl-3-hydroxybenzoate often participate in self-condensation or polymerization reactions, which are typically exothermic .

- Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of methyl 4-hydroxy-3-hydroxybenzoate .

Methyl 4-formyl-3-hydroxybenzoate exhibits various biological activities:

- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in medicinal chemistry.

- Enzyme Inhibition: It has been noted for its potential role in the development of α-glucosidase inhibitors, which are important for managing diabetes by delaying carbohydrate digestion .

Several synthetic routes have been documented for the preparation of methyl 4-formyl-3-hydroxybenzoate:

- From Methyl 3-hydroxybenzoate and Formaldehyde: This method involves the reaction of methyl 3-hydroxybenzoate with formaldehyde under acidic conditions to introduce the formyl group .

- Multi-step Synthesis: Alternative synthetic methods may involve multiple steps that include protection and deprotection strategies to selectively introduce functional groups without affecting others.

- Direct Formylation: This can be achieved through various formylation techniques using reagents such as formic acid or other formylating agents in the presence of catalysts .

Methyl 4-formyl-3-hydroxybenzoate finds applications in several areas:

- Pharmaceuticals: Its potential as a building block in drug synthesis, particularly for compounds with biological activity.

- Organic Synthesis: Utilized in the synthesis of more complex organic molecules due to its reactive functional groups.

- Agriculture: Investigated for potential use in developing agrochemicals due to its antimicrobial properties .

Research indicates that methyl 4-formyl-3-hydroxybenzoate may interact with various biological targets:

- Enzyme Interactions: Studies have shown that it can inhibit specific enzymes, which could be beneficial in drug design aimed at metabolic disorders.

- Cellular Uptake: Its solubility profile suggests good absorption characteristics, which is important for bioavailability in therapeutic applications .

Methyl 4-formyl-3-hydroxybenzoate has several similar compounds that share structural features but differ in functional groups or properties. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Differences |

|---|---|---|

| Methyl 3-formyl-4-hydroxybenzoate | C₉H₈O₄ | Different hydroxyl positioning on the benzene ring |

| Methyl 4-formylbenzoate | C₉H₈O₃ | Lacks the hydroxyl group at position 3 |

| Salicylic aldehyde | C₇H₆O₃ | Simpler structure without methoxy group |

| Methyl salicylate | C₈H₈O₃ | Ester form with different functional groups |

Methyl 4-formyl-3-hydroxybenzoate's unique combination of an aldehyde and hydroxyl group on a methoxy-substituted aromatic ring distinguishes it from these similar compounds, providing unique reactivity and potential biological activities.

Friedel-Crafts Formylation Mechanisms in Regioselective Synthesis

The Friedel-Crafts formylation remains a cornerstone for synthesizing MFHB, particularly through Rieche formylation and Duff reaction variants. The Rieche method employs TiCl₄ and dichloromethyl methyl ether (Cl₂CHOMe) to achieve ortho-selectivity in electron-rich aromatic systems. For instance, titanium-mediated coordination with phenolic oxygen directs the formyl group to the para position relative to the hydroxyl group, yielding MFHB with >80% regioselectivity.

In contrast, the Duff reaction utilizes hexamethylenetetramine (HMTA) under acidic conditions. A mechanochemical adaptation eliminates toxic trifluoroacetic acid (TFA), replacing it with H₂SO₄ in silica media, achieving 85% yield within 2 hours. This method’s regioselectivity is attributed to steric and electronic effects, with HMTA acting as a masked formaldehyde source.

Table 1: Comparative Analysis of Friedel-Crafts Formylation Methods

| Method | Reagents | Selectivity | Yield (%) | Key Advantage |

|---|---|---|---|---|

| Rieche | TiCl₄, Cl₂CHOMe | para | 78–85 | High regiocontrol |

| Duff | HMTA, H₂SO₄ | ortho | 80–90 | Solvent-free, scalable |

| Vilsmeier | DMF, POCl₃ | meta | 65–75 | Broad substrate compatibility |

Mechanochemical Activation Approaches for Solvent-Free Production

Mechanochemical synthesis has addressed solvent waste challenges in MFHB production. Ball-milling of methyl 3-hydroxybenzoate with paraformaldehyde and MgCl₂ in a Corundum jar achieves 92% conversion under solid-state conditions. The absence of solvents reduces energy consumption by 40%, while triethylamine acts as both base and catalyst, facilitating nucleophilic attack at the hydroxyl group’s para position.

Key Mechanochemical Parameters:

This method’s scalability was validated at the kilogram scale, demonstrating consistent product quality and reduced byproduct formation compared to traditional reflux methods.

Continuous Flow Reactor Systems for Industrial-Scale Manufacturing

Continuous flow reactors (CFRs) enhance MFHB production through precise control over reaction parameters. A Corning AFR reactor with UV-A LEDs (375 nm) and sodium anthraquinone-2-sulfonate (SAS) photocatalyst achieves 95% conversion in 1-minute residence time. The system’s gas-liquid mixing efficiency ensures uniform oxygenation, critical for preventing over-oxidation to carboxylic acids.

Table 2: CFR Performance Metrics

| Parameter | Value | Impact on Yield |

|---|---|---|

| Residence time | 1 minute | Prevents side reactions |

| Temperature | 50°C | Optimizes SAS activity |

| Pressure | 14.4 bar | Enhances O₂ solubility |

| Catalyst loading | 20 mol% SAS | Balances cost and efficiency |

CFRs also enable multistep synthesis, integrating formylation with downstream processes like esterification, reducing intermediate isolation steps by 70%.

Green Chemistry Protocols Utilizing Biocatalytic Pathways

Biocatalytic routes using formyltransferases and engineered E. coli strains offer sustainable MFHB synthesis. Methanogenic archaea expressing PurT GAR transformylase convert methyl 3-hydroxybenzoate and formate into MFHB with 65% yield under anaerobic conditions. This ATP-dependent pathway avoids toxic reagents, aligning with ACS Green Chemistry Principles.

Advantages of Biocatalysis:

- pH Stability: Operates at pH 7–8

- Specificity: No positional isomers detected

- Scalability: 10-L bioreactors achieve 1.2 g/L/hr productivity

The introduction of the formyl group into methyl 3-hydroxybenzoate exemplifies directed electrophilic aromatic substitution (EAS). The hydroxyl group at the 3-position acts as a strong activating and para-directing group, facilitating formylation at the 4-position. This regioselectivity arises from resonance stabilization: the hydroxyl group donates electron density through its lone pairs, creating a partial negative charge at the ortho and para positions [2] [5]. The formylation typically employs the Vilsmeier–Haack reaction, where a chloroiminium ion electrophile (generated from a formamide and phosphorus oxychloride) attacks the activated aromatic ring [1].

Mechanistic Insights

- Electrophile Generation:

$$ N $$-Methylformanilide reacts with $$ \text{POCl}3 $$ to form a chloroiminium ion ($$ \text{[R}2\text{N=CHCl]}^+ $$) [1]. - Aromatic Attack:

The electron-rich para position of methyl 3-hydroxybenzoate attacks the electrophile, forming a Wheland intermediate. - Deprotonation and Hydrolysis:

A base abstracts a proton from the intermediate, restoring aromaticity. Subsequent hydrolysis yields the aldehyde [1] [5].

Kinetic Studies

Reaction kinetics reveal a second-order dependence on the aromatic substrate and electrophile concentration. A study using time-resolved spectroscopy demonstrated that the rate-determining step is the formation of the Wheland intermediate, with a $$ k_{\text{obs}} $$ of $$ 1.2 \times 10^{-3} \, \text{s}^{-1} $$ at 25°C [6].

Table 1: Directed EAS in Methyl 3-Hydroxybenzoate Derivatives

| Substituent Position | Directing Effect | Relative Rate (vs. Benzene) |

|---|---|---|

| 3-OH | Para | 12.4 |

| 4-NO$$_2$$ | Meta | 0.08 |

| 2-OCH$$_3$$ | Ortho/Para | 8.7 |

Oxidation-Reduction Pathway Analysis Using DFT Computational Models

The formyl group in methyl 4-formyl-3-hydroxybenzoate participates in redox transformations, which have been elucidated via density functional theory (DFT).

Oxidation Pathways

Oxidation of the formyl group to a carboxylic acid proceeds through a two-electron mechanism involving nucleophilic attack by water or hydroxide on the carbonyl carbon. DFT calculations (B3LYP/6-311+G(d,p)) predict an activation energy ($$ \Delta G^\ddagger $$) of $$ 28.5 \, \text{kcal/mol} $$ for the rate-limiting formation of a geminal diol intermediate [5].

Reduction Pathways

Reduction to a hydroxymethyl group follows a hydride transfer mechanism. Computations reveal that sodium borohydride donates a hydride to the carbonyl carbon, forming a tetrahedral intermediate with a $$ \Delta G^\ddagger $$ of $$ 18.9 \, \text{kcal/mol} $$ [5].

Table 2: DFT-Derived Energetics for Redox Pathways

| Reaction | $$ \Delta G^\ddagger \, (\text{kcal/mol}) $$ | Transition State Geometry |

|---|---|---|

| Oxidation (→ COOH) | 28.5 | Tetrahedral intermediate |

| Reduction (→ CH$$_2$$OH) | 18.9 | Planar carbonyl attack |

Nucleophilic Acyl Substitution Reactivity at Ester Functionality

The methyl ester group undergoes nucleophilic acyl substitution (NAS) with amines, alcohols, and thiols. The reaction proceeds via a tetrahedral intermediate, with kinetics influenced by the leaving group’s ability (methoxide vs. phenoxide).

Mechanistic Features

- Nucleophilic Attack:

A nucleophile (e.g., hydroxide) attacks the carbonyl carbon, forming an oxyanion. - Leaving Group Expulsion:

Methoxide departs, yielding a carboxylic acid derivative.

Table 3: Relative Rates of NAS with Varied Nucleophiles

| Nucleophile | $$ k_{\text{rel}} $$ | Solvent |

|---|---|---|

| NH$$_3$$ | 1.0 | Ethanol |

| H$$_2$$O | 0.3 | Water |

| HS$$^-$$ | 4.7 | DMF |

Tandem Reaction Sequences Involving Concurrent Hydroxyl Protection

The hydroxyl group’s reactivity often necessitates protection-deprotection strategies during synthetic sequences. Common protecting groups include:

Silylation

Treatment with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole yields a silyl ether, stabilizing the hydroxyl group during subsequent reactions [6].

Acetylation

Acetic anhydride in pyridine converts the hydroxyl to an acetate ester, which is later removed via hydrolysis.

Table 4: Tandem Reaction Efficiency with Protection

| Protecting Group | Subsequent Reaction | Yield (%) |

|---|---|---|

| TBDMS | Formylation | 89 |

| Acetyl | Oxidation | 76 |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant